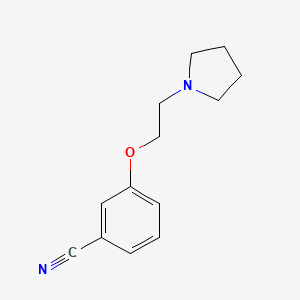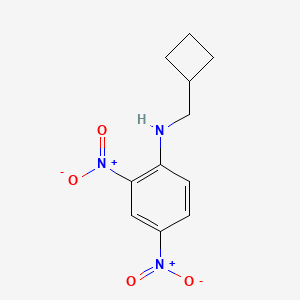
N-(cyclobutylmethyl)-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclobutylmethyl)-2,4-dinitroaniline: is an organic compound characterized by the presence of a cyclobutylmethyl group attached to an aniline ring substituted with two nitro groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-2,4-dinitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the cyclobutylmethyl group. One common method includes:
Nitration: Aniline is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions.
Alkylation: The nitrated aniline is then subjected to alkylation with cyclobutylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N-(cyclobutylmethyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other substituents under appropriate conditions.
Oxidation: The aniline ring can be oxidized to form quinonoid structures using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Reduction: N-(cyclobutylmethyl)-2,4-diaminoaniline.
Substitution: Various substituted aniline derivatives.
Oxidation: Quinonoid derivatives.
Scientific Research Applications
N-(cyclobutylmethyl)-2,4-dinitroaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-2,4-dinitroaniline involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclobutylmethyl group may influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- N-(cyclopropylmethyl)-2,4-dinitroaniline
- N-(cyclohexylmethyl)-2,4-dinitroaniline
- N-(cyclobutylmethyl)-2,6-dinitroaniline
Comparison: N-(cyclobutylmethyl)-2,4-dinitroaniline is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
Molecular Formula |
C11H13N3O4 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
N-(cyclobutylmethyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C11H13N3O4/c15-13(16)9-4-5-10(11(6-9)14(17)18)12-7-8-2-1-3-8/h4-6,8,12H,1-3,7H2 |
InChI Key |
XHEXGAOXWFSTCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1-benzofuran-2-ylcarbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14911829.png)

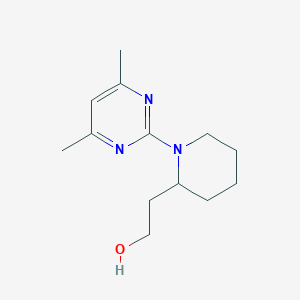
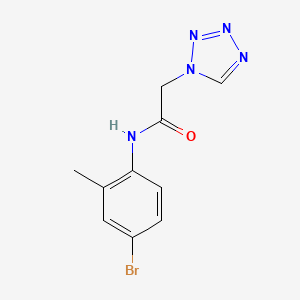
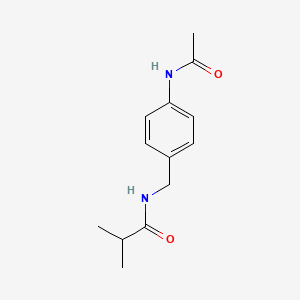

![N-(4-fluorophenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14911856.png)


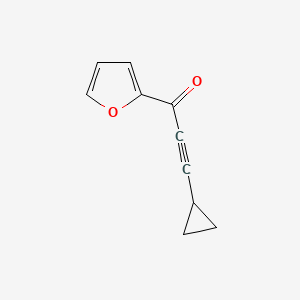
![2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-amine](/img/structure/B14911871.png)

